molecular formula C10H6ClN3O3 B1491523 (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate CAS No. 1221728-97-7

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate

Cat. No. B1491523
CAS RN: 1221728-97-7
M. Wt: 251.62 g/mol
InChI Key: QMXJPYAWONCNSR-NTEUORMPSA-N
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Description

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate, also known as OTCA, is an organic compound with a wide range of industrial and scientific applications. It is a unique molecule with a combination of carbon, oxygen, nitrogen and chlorine atoms, which makes it an interesting and important research subject. OTCA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. In addition, OTCA is known for its ability to interact with biological systems and has been studied for its potential therapeutic effects.

Scientific Research Applications

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate has been studied for its potential scientific applications, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool to study the structure and function of proteins. This compound has been used to study the structure and function of proteins, including those involved in cancer and Alzheimer's disease, and has been used to synthesize small molecules for drug discovery. This compound has also been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells and its potential to reduce inflammation.

Mechanism of Action

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is known to interact with biological systems, and its mechanism of action has been studied in detail. This compound has been shown to interact with proteins, including those involved in cancer and Alzheimer's disease, and has been shown to inhibit the growth of cancer cells. This compound has also been shown to reduce inflammation and to modulate the activity of enzymes involved in metabolic pathways. This compound has also been shown to interact with DNA, and to modulate gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and to reduce inflammation. This compound has also been shown to modulate the activity of enzymes involved in metabolic pathways, and to interact with DNA to modulate gene expression. This compound has also been studied for its potential therapeutic effects, including its ability to reduce pain and improve cognitive function.

Advantages and Limitations for Lab Experiments

(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate has several advantages for use in laboratory experiments. This compound is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound is also toxic and should be handled with care. Additionally, this compound is a relatively new compound and its full range of applications and effects are still being studied.

Future Directions

The potential applications of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate are vast, and there are many potential future directions for research. This compound could be studied for its potential therapeutic effects, including its ability to reduce pain and improve cognitive function. Additionally, this compound could be further studied for its potential to modulate gene expression and metabolic pathways. This compound could also be studied for its potential applications in drug discovery and development, as well as its potential to inhibit the growth of cancer cells. Additionally, this compound could be studied for its potential to interact with proteins involved in Alzheimer's disease, and to modulate the activity of enzymes involved in metabolic pathways. Finally, this compound could be further studied for its potential applications in organic synthesis and chemical reactions.

properties

IUPAC Name

[(E)-(3-oxoquinoxalin-2-ylidene)amino] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJPYAWONCNSR-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NOC(=O)CCl)C(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=N/C(=N/OC(=O)CCl)/C(=O)N=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
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(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
Reactant of Route 3
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate
Reactant of Route 4
Reactant of Route 4
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate

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